molecular formula C24H19NO2 B12993777 N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-1-yloxy)acetamide CAS No. 333341-35-8

N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-1-yloxy)acetamide

Cat. No.: B12993777
CAS No.: 333341-35-8
M. Wt: 353.4 g/mol
InChI Key: SLTHADYBQRWDDO-UHFFFAOYSA-N
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Description

N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-1-yloxy)acetamide is a synthetic acetamide derivative designed for research applications. Its molecular structure, which incorporates both biphenyl and naphthalene moieties, is of significant interest in medicinal chemistry for the development of novel bioactive compounds. This structural framework is commonly investigated for its potential to interact with various biological targets. Primary research applications for this compound are anticipated in anticancer and enzyme inhibition studies. Structurally related acetamide compounds bearing naphthalene rings have demonstrated potent antiproliferative activities against human cancer cell lines. For instance, certain N-(naphthalen-2-yl)acetamide derivatives have shown promising activity against nasopharyngeal carcinoma cells, inducing cell cycle arrest and exhibiting specific cytotoxicity . Furthermore, naphthalene-containing acetamides have been identified as potent inhibitors of enzymes like aminopeptidase N (APN), which plays a role in tumor angiogenesis, suggesting potential anti-angiogenic applications in research . The presence of the biphenyl group may enhance the compound's ability to engage with hydrophobic pockets in proteins or receptors, while the acetamide linker provides hydrogen-bonding capacity, potentially influencing solubility and binding affinity. Researchers can utilize this compound as a key intermediate or precursor in organic synthesis, particularly in the development of molecules for pharmacological screening and structure-activity relationship (SAR) studies. Please note: This product is intended For Research Use Only (RUO) and is not designated for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

333341-35-8

Molecular Formula

C24H19NO2

Molecular Weight

353.4 g/mol

IUPAC Name

2-naphthalen-1-yloxy-N-(2-phenylphenyl)acetamide

InChI

InChI=1S/C24H19NO2/c26-24(17-27-23-16-8-12-19-11-4-5-14-21(19)23)25-22-15-7-6-13-20(22)18-9-2-1-3-10-18/h1-16H,17H2,(H,25,26)

InChI Key

SLTHADYBQRWDDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-2-yl)-2-(naphthalen-1-yloxy)acetamide typically involves the reaction of 2-(naphthalen-1-yloxy)acetic acid with [1,1’-biphenyl]-2-amine under appropriate reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-2-yl)-2-(naphthalen-1-yloxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Discovery and Development
N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-1-yloxy)acetamide has shown promise as a lead compound in drug discovery efforts targeting specific protein interactions. Research indicates that modifications on the naphthalene ring can enhance binding affinity to proteins such as EPAC1 (Exchange Protein directly Activated by cAMP), which plays a critical role in various signaling pathways associated with diseases like cancer and metabolic disorders.

2. Modulation of Protein Interactions
The compound's structure allows it to act as a modulator of enzymes or receptors. Preliminary studies suggest that it may influence processes involved in cell signaling and proliferation, making it valuable for therapeutic interventions. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to assess its binding interactions quantitatively, revealing a structure-activity relationship that could be exploited for further development.

Material Science Applications

1. Specialty Chemicals
this compound is also categorized under specialty materials due to its unique chemical properties. It can be utilized in the synthesis of advanced materials with tailored functionalities, including polymers and coatings that require specific thermal or mechanical properties .

2. Potential Use in Organic Electronics
Given its conjugated structure, this compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). The ability of biphenyl and naphthalene units to facilitate charge transport can be advantageous in these technologies .

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-2-yl)-2-(naphthalen-1-yloxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Naphthalen-1-yloxy vs. Naphthalen-2-yloxy Derivatives

A key positional isomer, N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-2-yloxy)acetamide (CAS 426266-19-5), differs only in the substitution position of the naphthalene oxygen (2-yloxy vs. 1-yloxy). This minor structural variation impacts:

  • Electronic Properties : The naphthalen-1-yloxy group in the target compound may exhibit stronger electron-donating effects due to resonance stabilization compared to the 2-yloxy isomer.

Substituent Variations: Phenyl vs. Naphthyloxy Groups

N-([1,1'-Biphenyl]-2-yl)-2-phenylacetamide (CAS 52648-55-2) replaces the naphthyloxy group with a phenyl ring. Key differences include:

  • Molecular Weight : The phenyl analog has a lower molecular weight (287.36 g/mol vs. 353.41 g/mol), affecting lipophilicity (logP).
  • Steric Effects : The naphthyloxy group in the target compound introduces greater steric bulk, which may hinder rotational freedom and influence binding to biological targets .

Functional Group Modifications: Hydroxy vs. Ether Linkages

N-(2-Hydroxy-1-naphthalenyl)acetamide (CAS 117-93-1) features a hydroxyl group instead of an ether linkage. This modification:

  • Alters Reactivity : The ether group in the target compound is less prone to oxidation compared to the hydroxyl analog .

Nitrogen Substituent Variations: Morpholinoethyl vs. Biphenyl Groups

N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () incorporates a morpholine ring on the acetamide nitrogen. This structural change:

  • Enhances Polarity: The morpholinoethyl group increases water solubility and may improve pharmacokinetic profiles.
  • Modulates Bioactivity : The biphenyl group in the target compound likely enhances aromatic interactions in hydrophobic binding pockets .

Data Tables: Structural and Functional Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
Target Compound (333341-35-8) C24H19NO2 353.41 Biphenyl, naphthalen-1-yloxy, amide High aromaticity, moderate solubility
Naphthalen-2-yloxy Isomer (426266-19-5) C24H19NO2 353.41 Biphenyl, naphthalen-2-yloxy, amide Altered electronic properties
Phenyl Analog (52648-55-2) C20H17NO 287.36 Biphenyl, phenyl, amide Lower steric hindrance
Hydroxy Analog (117-93-1) C12H11NO2 201.22 Naphthalen-1-yl, hydroxyl, amide Enhanced hydrogen bonding

Electronic and Spectroscopic Properties

  • IR and NMR Shifts : Compounds with electron-withdrawing groups (e.g., nitro substituents in ’s 6b and 6c) show distinct C=O stretching frequencies (~1676–1682 cm<sup>−1</sup>) compared to the target compound’s unsubstituted acetamide (~1671 cm<sup>−1</sup>) .
  • <sup>1</sup>H NMR : The naphthalen-1-yloxy group in the target compound causes upfield shifts for adjacent protons (δ ~7.20–8.40 ppm) due to shielding effects, differing from phenyl analogs .

Biological Activity

N-([1,1'-Biphenyl]-2-yl)-2-(naphthalen-1-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores the compound's biological activity, highlighting its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C24H19NO2C_{24}H_{19}NO_2, with a molecular weight of approximately 353.41 g/mol. The compound features a biphenyl moiety linked to a naphthalene derivative through an acetamide group, which may enhance its ability to interact with biological targets effectively .

Protein Interactions

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in modulating protein interactions. For instance, modifications on the naphthalene ring can enhance binding affinity to specific proteins such as EPAC1, a guanine nucleotide exchange factor involved in various signaling pathways. This suggests that the compound may possess similar or enhanced biological properties.

Table 1: Binding Affinity of Related Compounds

Compound NameBinding Affinity (Kd)Target Protein
N-(naphthalen-1-yl)-2-(naphthalen-2-yloxy)acetamide15 nMEPAC1
This compoundTBDTBD

Anticancer Potential

This compound has been studied for its potential applications in cancer treatment. Its ability to modulate enzyme activities and receptor interactions positions it as a candidate for drug discovery targeting various cancer pathways. Preliminary studies suggest that this compound may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The synthetic route often requires careful optimization to achieve high yields and purity of the final product. Key steps may include:

  • Formation of the biphenyl moiety : Utilizing Suzuki coupling reactions.
  • Naphthalene derivatization : Employing electrophilic aromatic substitution.
  • Acetamide linkage : Achieved through amide bond formation using coupling reagents.

Case Studies

Several studies have explored the biological effects of this compound:

Study 1: Interaction with EPAC1
A study assessed the binding affinity of the compound to EPAC1 using surface plasmon resonance techniques. Results indicated that modifications on the naphthalene ring significantly influence binding potency, suggesting a structure-activity relationship that could be exploited for further development.

Study 2: Anticancer Activity
In vitro assays demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and prostate cancer models. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation pathways .

Q & A

Q. How are structure-activity relationships (SAR) derived for this compound’s analogs?

  • Methodology : Synthesize derivatives with varied substituents (e.g., electron-withdrawing -NO₂ vs. donating -OCH₃ on the biphenyl ring). Test in bioassays (e.g., IC₅₀ in µM) and correlate with Hammett constants (σ) or steric parameters (Es). 3D-QSAR (CoMFA/CoMSIA) maps pharmacophore features .

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